Defined (R)-Stereochemistry for High-Fidelity Synthesis
The (R)-enantiomer of tert-Butyl (piperidin-2-ylmethyl)carbamate is a defined stereochemical input for asymmetric synthesis. The compound's specific InChI Key, DIRUVVRMWMDZAE-SECBINFHSA-N, is a unique digital fingerprint of its 3D structure. This contrasts with its (S)-enantiomer (CAS 139004-93-6), which has a different InChI Key (DIRUVVRMWMDZAE-VIFPVBQESA-N) and the opposite optical rotation [1]. This stereochemical purity is a prerequisite for the enantioselective synthesis of drug candidates, where the target's 3D shape is critical. Using the correct (R)-enantiomer ensures the intended stereochemistry is introduced, avoiding the creation of an unwanted diastereomer or enantiomer mixture, which would otherwise require complex and costly separation steps later in the synthesis .
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (R)-configuration, InChI Key: DIRUVVRMWMDZAE-SECBINFHSA-N |
| Comparator Or Baseline | (S)-enantiomer (CAS 139004-93-6), InChI Key: DIRUVVRMWMDZAE-VIFPVBQESA-N |
| Quantified Difference | Opposite optical rotation and distinct 3D structure (as confirmed by unique InChI Keys) |
| Conditions | Molecular descriptor derived from chemical structure |
Why This Matters
Stereochemistry is a primary determinant of biological activity; using the correct enantiomer is non-negotiable for reproducibility and achieving the desired pharmacological effect.
- [1] PubChem. (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate (CID 1501972). View Source
